molecular formula C6H11NO B13020618 3-Azabicyclo[4.1.0]heptan-6-ol

3-Azabicyclo[4.1.0]heptan-6-ol

Cat. No.: B13020618
M. Wt: 113.16 g/mol
InChI Key: YXNPVBNVXFDPHF-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-6-ol (CAS 1354963-15-7) is a bicyclic organic compound featuring a fused aziridine ring, which serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its core structure is a valuable scaffold for constructing complex molecules, particularly in pharmaceutical research where it is utilized as a precursor for the synthesis of allosteric modulators of the M4 muscarinic acetylcholine receptor . Such modulators represent a promising therapeutic approach for the treatment of various nervous system and psychiatric disorders, including schizophrenia, cognitive deficits, and major depressive disorder . The strained aziridine ring within the bicyclic system can be activated to form aziridinium ion intermediates, which undergo regioselective ring-opening and expansion reactions with nucleophiles. This reactivity enables researchers to efficiently synthesize a diverse range of nitrogen-containing azaheterocycles, such as piperidines and azepanes, which are common structural motifs in biologically active natural products and pharmaceuticals . With the molecular formula C6H11NO and a molecular weight of 113.16 g/mol , this compound is offered for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-azabicyclo[4.1.0]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-1-2-7-4-5(6)3-6/h5,7-8H,1-4H2

InChI Key

YXNPVBNVXFDPHF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Azabicyclo 4.1.0 Heptan 6 Ol and Its Analogs

Strategies Involving Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for the construction of cyclic systems, offering advantages in terms of efficiency and stereocontrol. Various approaches have been developed to forge the bicyclic framework of 3-azabicyclo[4.1.0]heptan-6-ol from acyclic or monocyclic precursors.

Cyclization from Precursors via Acidic Conditions

Acid-catalyzed intramolecular cyclization can be a direct and effective method for the synthesis of nitrogen-containing heterocyclic compounds. This approach typically involves the generation of a reactive electrophilic species, such as an iminium ion, which is then trapped by an internal nucleophile. In the context of this compound synthesis, a plausible strategy would involve the acid-mediated cyclization of a suitably functionalized amino allylic alcohol.

While specific examples detailing the acid-catalyzed cyclization to form this compound are not extensively documented in the literature, the general principle is well-established. The key would be the design of a precursor containing both the amine and the allylic alcohol moieties in a stereochemically defined arrangement that favors the formation of the desired bicyclic product upon treatment with acid. The reaction conditions, including the choice of acid and solvent, would be critical in controlling the reaction pathway and minimizing potential side reactions such as dehydration or rearrangement.

Diastereoselective Routes Employing Imide Intermediates (e.g., Strecker Reaction Variants)

The Strecker amino acid synthesis, a classic method for preparing amino acids from aldehydes or ketones, can be adapted to create more complex cyclic amino alcohol structures. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgjk-sci.commasterorganicchemistry.com While the traditional Strecker synthesis yields α-amino acids, variants of this reaction can be employed to generate precursors for bicyclic systems. A diastereoselective approach could involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of the newly formed stereocenters.

In a hypothetical diastereoselective route to a precursor for this compound, a cyclic imide could serve as a key intermediate. The Strecker-type addition of a cyanide source to a suitably substituted cyclic imine, followed by hydrolysis and subsequent transformations, could lead to a functionalized aminocyclohexane derivative. This intermediate could then be elaborated to the target bicyclic alcohol. The diastereoselectivity of the cyanide addition would be crucial for establishing the relative stereochemistry of the substituents on the cyclohexane (B81311) ring, which would, in turn, dictate the stereochemical outcome of the final bicyclic product. The development of such a route would require careful selection of the starting materials and reaction conditions to achieve high levels of stereocontrol.

Cyclopropanation-Based Synthetic Approaches

Cyclopropanation reactions are a cornerstone in the synthesis of bicyclo[n.1.0]alkane systems. These methods involve the addition of a carbene or carbenoid to a double bond to form a three-membered ring. Both transition metal-catalyzed and metal-mediated approaches have been successfully applied to the synthesis of the 3-azabicyclo[4.1.0]heptane core.

Transition Metal-Catalyzed Cyclopropanation (e.g., Gold, Rhodium, Palladium)

Transition metals, particularly gold, rhodium, and palladium, are highly effective catalysts for cyclopropanation reactions, offering high efficiency and selectivity. thieme-connect.de

Gold (Au): Gold catalysts have emerged as powerful tools in modern organic synthesis, capable of activating alkynes and allenes towards nucleophilic attack. researchgate.netscilit.com Gold-catalyzed intramolecular cyclopropanation of dienynes or enynes represents a viable strategy for constructing the 3-azabicyclo[4.1.0]heptane skeleton. A suitably designed unsaturated amino alcohol precursor could undergo a gold-catalyzed cascade reaction involving cyclization and cyclopropanation to yield the desired product.

Rhodium (Rh): Rhodium catalysts, particularly rhodium(II) carboxylates, are well-known for their ability to catalyze the decomposition of diazo compounds to generate rhodium carbenoids, which readily undergo cyclopropanation with alkenes. thieme-connect.deorganic-chemistry.org The intramolecular rhodium-catalyzed cyclopropanation of an unsaturated diazo-functionalized amino alcohol precursor could provide a direct route to this compound. A patent has described the rhodium acetate-catalyzed cyclopropanation of N-benzyloxycarbonyl-2-methyl-3-pyrroline with ethyl diazoacetate to produce a 3-azabicyclo[4.1.0]heptane derivative, showcasing the feasibility of this approach within this heterocyclic system. google.com

Palladium (Pd): Palladium catalysts are versatile and widely used in a variety of organic transformations, including cyclopropanation reactions. Palladium-catalyzed cyclization of unsaturated β-amino alcohols has been shown to produce bicyclic oxazolidines. ysu.amnih.govresearchgate.net While not a direct cyclopropanation, this methodology highlights the utility of palladium in constructing bicyclic nitrogen-containing heterocycles from unsaturated amino alcohol precursors. Further functionalization of the resulting products could potentially lead to the desired this compound scaffold. Asymmetric palladium-catalyzed intramolecular Wacker-type cyclizations of unsaturated amino alcohols have also been explored for the synthesis of various heterocyclic compounds. mdpi.comnih.gov

Below is a table summarizing the use of different transition metals in the synthesis of related bicyclic systems.

Catalyst FamilyPrecursor TypeProduct TypeReference
Gold (Au)Dienynes/EnynesBicyclo[n.1.0]alkanes scilit.com
Rhodium (Rh)Unsaturated Diazo Compounds3-Azabicyclo[4.1.0]heptane derivative google.com
Palladium (Pd)Unsaturated β-Amino AlcoholsBicyclic Oxazolidines ysu.amnih.gov

Intermolecular and Intramolecular Cyclopropanation of Unsaturated Systems

The formation of the cyclopropane (B1198618) ring in the 3-azabicyclo[4.1.0]heptane system can be achieved through either intermolecular or intramolecular pathways.

Intermolecular Cyclopropanation: This approach involves the reaction of a pre-formed monocyclic unsaturated amine, such as a tetrahydropyridine (B1245486) derivative, with a carbene or carbenoid source. For instance, the reaction of a protected 3,4-dehydro-3-hydroxymethylpiperidine with a cyclopropanating agent like diazomethane (B1218177) in the presence of a suitable catalyst could, in principle, yield the desired this compound. The success of this strategy would depend on the regio- and stereoselectivity of the cyclopropanation reaction.

Intramolecular Cyclopropanation: This strategy is often more efficient and stereoselective as it involves the cyclization of a precursor where the carbene or carbenoid precursor and the alkene are part of the same molecule. This tethered approach can provide excellent control over the stereochemistry of the newly formed cyclopropane ring. An example would be the decomposition of a diazo compound derived from an open-chain unsaturated amino alcohol, leading to the formation of the bicyclic system in a single step.

Samarium-Mediated Cyclopropanation

Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that has found widespread use in organic synthesis, including in cyclopropanation reactions. nih.govjmst.info Samarium-mediated cyclopropanation of allylic alcohols is a well-established method that proceeds with high diastereoselectivity. This reaction typically involves the formation of a samarium carbenoid from the reaction of samarium metal with diiodomethane.

A patent has disclosed a route to 3-benzyloxycarbonyl-6-hydroxymethyl-3-azabicyclo[4.1.0]heptane involving a cyclopropanation using a samarium amalgam and iodochloromethane. google.com This demonstrates the applicability of samarium-mediated reactions for the synthesis of functionalized 3-azabicyclo[4.1.0]heptane derivatives. The synthesis of this compound could be envisioned starting from a suitable unsaturated amino alcohol precursor. The hydroxyl group in the precursor would likely direct the samarium carbenoid to the adjacent double bond, leading to the formation of the cyclopropane ring with a defined stereochemistry.

The table below provides a summary of the key features of samarium-mediated cyclopropanation.

Reagent SystemPrecursor TypeKey FeaturesReference
Samarium Amalgam / IodochloromethaneUnsaturated Amino Alcohol DerivativeApplicable to the synthesis of functionalized 3-azabicyclo[4.1.0]heptanes google.com
Samarium(II) Iodide (SmI2)Allylic AlcoholsHigh diastereoselectivity, mild reaction conditions nih.gov

Reductive Transformations for Bicyclic Ring Formation

The formation of the bicyclic core of this compound can be achieved through various reductive strategies that construct the characteristic piperidine (B6355638) and cyclopropane fused ring system. These methods often involve the reduction of carefully designed acyclic or spirocyclic precursors.

A hypothetical yet chemically sound approach to the 3-azabicyclo[4.1.0]heptane core involves the reductive ring-opening and cyclization of a spirocyclic oxetanyl nitrile precursor. This strategy leverages the inherent ring strain of the oxetane (B1205548) to facilitate the formation of the bicyclic system. The synthesis would commence with a spirocyclic intermediate where an oxetane ring and a nitrile-bearing ring share a common carbon atom.

The key transformation is the reduction of the nitrile group, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would generate a primary amine, which could then act as a nucleophile. A subsequent intramolecular reaction, potentially involving the cleavage of the strained oxetane ring, would lead to the formation of the desired 3-azabicyclo[4.1.0]heptane skeleton. While specific examples for this exact transformation are not extensively documented, the reduction of nitriles and the manipulation of spirocyclic systems are established synthetic tools. mdpi.com

A more direct and widely documented method for synthesizing substituted 3-azabicyclo[4.1.0]heptane systems involves the reduction of ketone and imine precursors. The synthesis of a corresponding ketone, such as 3-benzyl-3-azabicyclo[4.1.0]heptan-6-one, provides a versatile intermediate. google.com The reduction of this ketone functionality to the desired secondary alcohol, this compound, can be readily achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Alternatively, the ketone can be converted into an oxime through treatment with hydroxylamine (B1172632) hydrochloride. Subsequent reduction of this oxime derivative, for instance with lithium aluminum hydride, yields the corresponding primary amine, 3-amino-3-azabicyclo[4.1.0]heptane. google.com This reductive amination pathway provides access to amino-functionalized analogs of the target molecule.

Precursor TypeFunctional GroupReducing AgentProduct MoietyReference
KetoneCarbonyl (C=O)NaBH₄ / LiAlH₄Secondary Alcohol (-CHOH) google.com
Imine/OximeImine (C=N) / Oxime (C=NOH)LiAlH₄Primary Amine (-CHNH₂) google.com

Synthetic Pathways from Functionalized 3-Azabicyclo[4.1.0]heptanone Derivatives

Functionalized 3-azabicyclo[4.1.0]heptanone derivatives are pivotal intermediates for the synthesis of this compound and its analogs. The construction of these ketone precursors can be accomplished via cyclopropanation of corresponding α,β-unsaturated piperidones. nih.gov For instance, a stereoselective cyclopropanation reaction of an N-protected 4-methyl-5-oxo-piperidine derivative using a sulfur ylide can yield di-tert-butyl (1R,4S,6S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate. nih.gov

Once the 3-azabicyclo[4.1.0]heptanone scaffold is in place, the carbonyl group at the 6-position (or other positions depending on the specific precursor) serves as a handle for further chemical modifications. The most direct transformation is the stereoselective reduction to the corresponding alcohol, yielding either the cis or trans diastereomer of this compound depending on the reducing agent and substrate stereochemistry. This approach allows for the introduction of the hydroxyl group at a late stage in the synthetic sequence.

Stereoselective Synthesis and Enantiopure Access to this compound

Controlling the stereochemistry of the bicyclic scaffold is crucial for its application in drug discovery. The development of stereoselective methods to access enantiopure this compound is therefore a significant area of research.

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity. sigmaaldrich.comresearchgate.net A chiral auxiliary, often derived from a readily available natural product, can be temporarily attached to the synthetic precursor, typically at the nitrogen atom. This auxiliary then directs the stereochemical outcome of subsequent reactions, such as cyclopropanation or the reduction of a ketone. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and recovered. Evans oxazolidinones are a well-known class of auxiliaries that have been successfully applied in numerous asymmetric syntheses, including aldol (B89426) and alkylation reactions, and could be adapted for this system. researchgate.net

More modern approaches rely on asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Transition-metal-catalyzed cycloisomerization of 1,6-enynes is a powerful method for constructing the 3-azabicyclo[4.1.0]heptane skeleton. lookchem.com While many of these reactions are still being developed, catalytic systems based on iridium, ruthenium, and gold have shown promise in achieving high enantioselectivity for related bicyclic systems. lookchem.comstanford.edu For example, chiral cyclopentadienylruthenium (CpRu) complexes have been investigated for asymmetric cycloisomerization reactions to construct [4.1.0] bicycles. stanford.edu

MethodDescriptionKey Component(s)Potential Application
Chiral Auxiliary A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction.Evans Oxazolidinones, Camphor DerivativesAsymmetric cyclopropanation or ketone reduction.
Asymmetric Catalysis A chiral catalyst is used to produce an enantiomerically enriched product from a prochiral substrate.Chiral Ru, Ir, or Au complexesEnantioselective cycloisomerization of N-allylpropynylamines.

From this key intermediate, a range of derivatives can be accessed through short reaction sequences. researchgate.net For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The Boc-protecting group on the nitrogen can be removed and the resulting secondary amine can be subjected to various N-alkylation or N-acylation reactions. This strategy allows for the rapid generation of a diverse set of analogs, including the parent alcohol, for structure-activity relationship (SAR) studies in drug discovery projects. researchgate.net

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound and its analogs necessitates a focus on scalable and efficient methodologies. Process chemistry aims to develop safe, robust, and economically viable synthetic routes. In this context, continuous flow synthesis has emerged as a powerful technology, offering significant advantages over traditional batch processing for the production of bicyclic azamines.

Continuous Flow Synthesis Techniques for Bicyclic Azamines

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and mixing. This precise control is particularly advantageous for the synthesis of strained and potentially reactive molecules like bicyclic azamines, which include the 3-azabicyclo[4.1.0]heptane framework. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, enabling the safe execution of highly exothermic reactions and allowing for operations at temperatures and pressures not easily accessible in batch reactors.

The synthesis of bicyclic azamines often involves the formation of an aziridine (B145994) ring, a key structural feature of this compound. Continuous flow techniques have been successfully applied to aziridination reactions, often improving yields, reducing reaction times, and enhancing safety by minimizing the accumulation of hazardous intermediates. acs.orgresearchgate.net For instance, the generation and in situ reaction of reactive aziridinating agents can be effectively managed in a continuous flow setup.

Several research groups have demonstrated the utility of continuous flow for the synthesis of aziridines and their subsequent transformation. thieme-connect.comnih.gov These processes often involve telescoped reaction sequences where multiple synthetic steps are integrated into a single, continuous operation without the need for intermediate isolation and purification. umontreal.carsc.org This approach not only streamlines the manufacturing process but also reduces solvent waste and energy consumption, aligning with the principles of green chemistry. researchgate.net

The application of these principles to the synthesis of this compound could involve a multi-step flow process. For example, the cyclopropanation of a suitable tetrahydropyridine precursor followed by subsequent functionalization could be performed in a continuous manner. The integration of real-time monitoring and automated control systems can further enhance the efficiency and consistency of such a process.

The table below summarizes key parameters and findings from studies on the continuous flow synthesis of related aziridines and bicyclic systems, illustrating the potential conditions applicable to the synthesis of this compound and its analogs.

Reaction TypeKey Process ParametersAdvantages in FlowPotential Application to this compound Synthesis
Aziridination of Alkenes- Temperature: -20 to 60 °C
  • Residence Time: 1 to 20 min
  • Reagents: Iminoiodinanes, catalysts (e.g., Rh, Cu)
  • - Safe handling of reactive intermediates
  • Improved yield and selectivity
  • Rapid reaction optimization
  • Formation of the aziridine ring on a tetrahydropyridine backbone.
    Palladium-Catalyzed C(sp³)–H Activation- Temperature: 80 to 120 °C
  • Residence Time: 10 to 30 min
  • Catalyst: Pd(OAc)₂
  • - Enables novel bond formations
  • High functional group tolerance
  • Scalable process
  • Intramolecular C-H amination to form the bicyclic core. nih.gov
    Telescoped Aziridination and Ring Opening- Multiple reactor coils with individual temperature control
  • In-line addition of nucleophiles
  • - Synthesis of diverse analogs in a single run
  • Avoids isolation of potentially unstable aziridines acs.org
  • Direct conversion of a precursor to various 6-substituted analogs of 3-Azabicyclo[4.1.0]heptane.
    Photochemical Cycloadditions- UV light source integrated with a microreactor
  • Precise control of irradiation time
  • - Access to unique chemical space
  • Improved energy efficiency and safety rsc.org
  • Alternative strategies for the formation of the bicyclic system.

    The scalability of such continuous flow processes has been demonstrated in various contexts, with production rates reaching kilograms per day for complex pharmaceutical intermediates. mdpi.com The successful implementation of a continuous flow synthesis for this compound would represent a significant advancement in the manufacturing of this important chemical entity.

    Chemical Reactivity and Transformation of the 3 Azabicyclo 4.1.0 Heptan 6 Ol Scaffold

    Reactions at the Hydroxyl Functionality

    The secondary hydroxyl group is a versatile handle for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution, enabling the introduction of new functional groups and the modulation of molecular properties.

    The secondary alcohol of 3-azabicyclo[4.1.0]heptan-6-ol can be readily oxidized to the corresponding ketone, 3-azabicyclo[4.1.0]heptan-6-one. This transformation is commonly achieved using mild oxidation conditions to prevent over-oxidation or side reactions involving the amine. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a well-established method for this purpose due to its high efficiency and tolerance of the amine functionality, provided the amine is suitably protected.

    Further oxidation of the bicyclic scaffold, typically from an aldehyde precursor derived from the ring system, can lead to carboxylic acid derivatives. For instance, the oxidation of a related 5-carboxaldehyde-3-azabicyclo[4.1.0]heptane derivative to a carboxylic acid has been accomplished using reagents like sodium chlorite. While direct oxidation of the C-6 hydroxyl group to a carboxylic acid would require ring cleavage, the formation of ketone derivatives is a key transformation of this scaffold.

    Table 1: Representative Oxidation Reactions

    Starting Material Analogue Reagent/Conditions Product
    N-Benzyl-3-azabicyclo[4.1.0]heptan-5-ol Swern Oxidation (DMSO, oxalyl chloride, triethylamine) N-Benzyl-3-azabicyclo[4.1.0]heptan-5-one

    The hydroxyl group can be converted into esters and ethers to modify the molecule's steric and electronic properties. Standard esterification procedures, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, are effective. For example, acylation with acetic anhydride can yield the corresponding acetate (B1210297) ester.

    For more sensitive substrates, the Mitsunobu reaction provides a mild method for esterification. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a carboxylic acid, proceeding with inversion of stereochemistry at the alcohol carbon.

    Etherification can be accomplished via the Williamson ether synthesis. This method typically involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. This pathway is most effective with primary alkyl halides to avoid competing elimination reactions.

    Table 2: Esterification and Etherification Methodologies

    Reaction Type Reagents General Product Key Features
    Acylation Acyl chloride or anhydride, base (e.g., pyridine) O-Acyl derivative (Ester) Standard and widely applicable method.
    Mitsunobu Reaction Carboxylic acid, PPh₃, DEAD or DIAD O-Acyl derivative (Ester) Mild conditions, inversion of stereochemistry.

    Direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) is a poor leaving group. Therefore, an activation step is required. The hydroxyl group is typically converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Once activated, the tosylate or mesylate can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of groups such as azides, halides, or nitriles at the C-6 position. These reactions generally proceed with an inversion of configuration at the stereocenter. The successful ring-opening of related 1-azabicyclo[4.1.0]heptane tosylates with various nucleophiles highlights the utility of this strategy for introducing functional diversity.

    Transformations Involving the Bicyclic Amine Nitrogen

    The secondary amine in the 3-azabicyclo[4.1.0]heptane ring is nucleophilic and can undergo a range of common transformations, including alkylation, acylation, and the formation of amides and carbamates. These reactions are fundamental to building more complex molecules from this scaffold.

    N-alkylation can be achieved by treating the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide byproduct.

    N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. This reaction is typically rapid and high-yielding, forming a stable amide bond. These reactions are often performed in the presence of a base to scavenge the acid generated.

    The formation of amides through N-acylation is a cornerstone of modifying this scaffold. Carbamates, which are esters of carbamic acid, are also readily formed and are particularly important as protecting groups for the nitrogen atom. A common method for introducing a carbamate (B1207046) is the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl), or a dicarbonate (B1257347), like di-tert-butyl dicarbonate (Boc₂O). The resulting N-Cbz or N-Boc groups are stable under many reaction conditions but can be removed selectively, making them invaluable in multi-step syntheses.

    Table 3: Reactions at the Amine Nitrogen

    Reaction Type Reagent Functional Group Formed Purpose
    N-Alkylation Alkyl halide (R-X), base Tertiary Amine Introduction of alkyl substituents.
    N-Acylation Acyl chloride (RCOCl), base Amide Formation of stable amide linkages.
    Carbamate Formation Di-tert-butyl dicarbonate (Boc₂O) N-Boc Carbamate Protection of the amine functionality.

    Table 4: List of Mentioned Chemical Compounds

    Compound Name
    This compound
    3-Azabicyclo[4.1.0]heptan-6-one
    Acetic anhydride
    Benzyl chloroformate
    Di-tert-butyl dicarbonate
    Diethyl azodicarboxylate
    Dimethyl sulfoxide
    Mesyl chloride
    Oxalyl chloride
    Sodium chlorite
    Sodium hydride
    Tosyl chloride

    Reactions with Electrophiles at the Nitrogen Center

    The secondary amine at the 3-position of the this compound scaffold is a key site for functionalization, readily reacting with a variety of electrophiles. This reactivity allows for the introduction of diverse substituents, which can modulate the molecule's physical, chemical, and biological properties. Common transformations include N-alkylation, N-acylation, and N-sulfonylation.

    N-alkylation, such as N-benzylation, can be achieved under standard conditions. For instance, the treatment of a closely related precursor, [1α,5α,6α]-3-azabicyclo[4.1.0]heptan-5-ol, with benzaldehyde (B42025) and a reducing agent like sodium cyanoborohydride, yields the corresponding N-benzyl derivative. drugfuture.com This reductive amination process is a common strategy for introducing alkyl groups. Direct alkylation using alkyl halides, such as benzyl bromide or methyl iodide, in the presence of a base like sodium hydride, is also an effective method for preparing N-alkylated derivatives. drugfuture.com

    N-acylation is another fundamental transformation. The nitrogen can be protected with common protecting groups, such as the tert-butoxycarbonyl (Boc) group, by reaction with di-tert-butyl dicarbonate (Boc₂O). This is a crucial step in multi-step syntheses, enabling regioselective reactions at other positions of the molecule. rsc.orggrafiati.com Similarly, reaction with acyl chlorides or acid anhydrides provides the corresponding N-amides.

    These reactions underscore the nucleophilic character of the nitrogen atom, which behaves as a typical secondary amine, allowing for straightforward modification of the scaffold.

    Reaction TypeElectrophileReagents/ConditionsProduct TypeReference(s)
    N-AlkylationBenzaldehydeNaBH₃CN, Acetic Acid, MethanolN-Benzyl derivative drugfuture.com
    N-AlkylationMethyl IodideSodium HydrideN-Methyl derivative drugfuture.com
    N-AcylationDi-tert-butyl dicarbonate (Boc₂O)Et₃NN-Boc protected amine rsc.orggrafiati.com
    N-SulfonylationTosyl ChloridePyridine or other baseN-Tosyl derivativeImplied by synthesis of related N-tosyl compounds rsc.org

    Reactivity of the Cyclopropane (B1198618) Ring and Bridged Systems

    The fused cyclopropane ring is a defining feature of the 3-azabicyclo[4.1.0]heptane scaffold, and its high ring strain (approximately 27.5 kcal/mol) is a driving force for a variety of chemical transformations. researchgate.net This section details the ring-opening reactions, functionalization at carbon positions, and skeletal rearrangements that this strained system can undergo.

    Ring-Opening Reactions of the Cyclopropane Moiety

    The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, leading to the formation of larger, more stable ring systems. These ring-opening reactions can be initiated by nucleophiles, electrophiles, or under reductive conditions, often resulting in the formation of substituted piperidine (B6355638) or azepane derivatives.

    A key strategy for promoting ring-opening involves the activation of the adjacent nitrogen atom. Intramolecular cyclization of precursors like 2-(4-tosyloxybutyl)aziridine generates a highly reactive bicyclic aziridinium (B1262131) ion, specifically the 1-azoniabicyclo[4.1.0]heptane tosylate. drugfuture.comnih.govjove.com This strained intermediate readily undergoes nucleophilic attack. The regioselectivity of the attack determines the product outcome: attack at the bridgehead carbon leads to ring-expanded azepane derivatives, while attack at the bridge carbon results in the formation of substituted piperidines. drugfuture.comnih.govjove.com This method provides a powerful route to synthetically valuable seven-membered rings.

    Reductive conditions can also trigger ring cleavage. For example, reductive amination of 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivatives with aldehydes or ketones in the presence of a reducing agent has been shown to induce cyclopropane ring-opening, affording ring-expanded 3-(chloromethylene)piperidine products. beilstein-journals.org The reaction is believed to proceed through the formation of an allylic cation intermediate following the departure of a halide ion.

    Furthermore, aza-bicyclo[4.1.0]heptanes have been observed to undergo ring expansion upon reaction with nucleophiles like hydrazine, yielding larger heterocyclic structures. wikipedia.org These transformations highlight the synthetic utility of the strained bicyclic system as a precursor to diverse and more complex nitrogen-containing heterocycles.

    Reaction TypeSubstrate TypeReagents/ConditionsProduct(s)Reference(s)
    Nucleophilic Ring Expansion1-Azoniabicyclo[4.1.0]heptane tosylateVarious Nucleophiles (e.g., H₂O, NaN₃, NaOAc)Substituted Piperidines and Azepanes drugfuture.comnih.govjove.com
    Reductive Ring Expansion7,7-Dihalo-2-azabicyclo[4.1.0]heptaneAldehyde/Ketone, NaBH(OAc)₃Ring-expanded Piperidines beilstein-journals.org
    Nucleophilic Ring ExpansionAza-bicyclo[4.1.0]heptaneHydrazineRing-expanded Heterocycles wikipedia.org

    Functionalization at Peripheral and Bridgehead Carbon Positions

    Beyond reactions involving the nitrogen and the cyclopropane ring cleavage, functionalization of the carbon skeleton of the 3-azabicyclo[4.1.0]heptane scaffold provides another avenue for structural diversification. The C6 position, bearing the hydroxyl group in the parent compound, is a prime site for such modifications.

    The secondary alcohol at C6 can be readily oxidized to the corresponding ketone, 3-azabicyclo[4.1.0]heptan-6-one. A patent describes the use of Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) to effectively convert the analogous N-benzyl-3-azabicyclo[4.1.0]heptan-5-ol to the ketone. nih.gov This ketone serves as a versatile intermediate for further transformations. For example, it can be converted to the corresponding oxime by treatment with hydroxylamine (B1172632), which can then be reduced to an amine, introducing a new functional group at the C6 position. nih.gov

    The synthesis of building blocks such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate and its subsequent oxidation to the corresponding carboxylic acid further demonstrates the feasibility of functional group interconversion at the C6 position. rsc.orgarkat-usa.orgthieme-connect.de This allows access to a range of derivatives, including amides and esters. wikipedia.org

    Direct functionalization of other peripheral C-H bonds is more challenging. However, reactions at the C2 position (α to the nitrogen) have been reported for related systems. For instance, an N-acylated 3-azabicyclo[4.1.0]heptane derivative can undergo a Norrish-Yang cyclization, which proceeds via hydrogen atom abstraction from C2, leading to the formation of an α-hydroxy-β-lactam. researchgate.netscispace.com While not a direct C-H activation/substitution, this photochemical reaction illustrates a method for introducing functionality at a peripheral carbon. To date, methods for the direct functionalization of the sterically hindered and less activated bridgehead carbon positions (C1 and C5) have not been reported for this specific scaffold.

    PositionReaction TypeSubstrate/PrecursorReagents/ConditionsProductReference(s)
    C6OxidationN-Benzyl-3-azabicyclo[4.1.0]heptan-5-olSwern OxidationN-Benzyl-3-azabicyclo[4.1.0]heptan-5-one nih.gov
    C6OximationN-Benzyl-3-azabicyclo[4.1.0]heptan-5-one*Hydroxylamine HClCorresponding Oxime nih.gov
    C6Oxidationtert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateOxidizing AgentCorresponding Carboxylic Acid rsc.org
    C2Photochemical CyclizationN-Acyl-3-azabicyclo[4.1.0]heptaneUV light (solid-state)α-Hydroxy-β-lactam researchgate.netscispace.com

    *Note: The referenced patent uses a different numbering system (position 5 instead of 6). The data has been adapted for consistency.

    Skeletal Rearrangements and Ring Expansion/Contraction

    The high ring strain inherent in the 3-azabicyclo[4.1.0]heptane system makes it a substrate for various skeletal rearrangements, which are predominantly driven by the release of this strain. The most common transformations observed are ring expansions, leading to larger, thermodynamically more stable heterocyclic systems. Ring contraction reactions are not typically observed for this scaffold.

    As discussed previously (Section 3.3.1), the formation and subsequent opening of a bicyclic aziridinium ion intermediate is a powerful strategy for achieving ring expansion. The 1-azoniabicyclo[4.1.0]heptane cation, generated in situ, is highly susceptible to nucleophilic attack at the bridgehead carbon, which cleaves the C1-C6 bond and results in the expansion of the six-membered piperidine ring to a seven-membered azepane ring. nih.govjove.com This transformation provides an efficient entry into the azepane framework, a common motif in bioactive molecules.

    Rearrangements can also be triggered in derivatives containing suitably positioned leaving groups. The thermal or silver-ion-assisted ring-opening of gem-dihalocyclopropane derivatives, such as 7,7-dihalo-2-azabicyclo[4.1.0]heptanes, proceeds through an allylic cation intermediate that is captured to form ring-expanded piperidines. scispace.com

    Furthermore, the presence of the hydroxyl group at the C6 position suggests the possibility of Wagner-Meerwein type rearrangements. drugfuture.comwikipedia.org This class of rearrangement proceeds via a carbocation intermediate. thieme-connect.de In the case of this compound, protonation of the alcohol and subsequent loss of water would generate a carbocation at C6, adjacent to the strained cyclopropane ring. Migration of one of the cyclopropyl (B3062369) C-C bonds (e.g., C1-C6 or C5-C6 bond migration to the carbocation center) would relieve ring strain and lead to a rearranged, ring-expanded carbocation, which could then be trapped by a nucleophile. While specific examples for this exact substrate are not detailed in the literature, this pathway is a classic transformation for bicyclic alcohols and remains a plausible rearrangement route for this scaffold under acidic conditions. beilstein-journals.org

    Rearrangement TypeDriving ForceKey IntermediateInitial ScaffoldProduct Scaffold(s)Reference(s)
    Nucleophilic Ring ExpansionRing Strain ReleaseBicyclic Aziridinium Ion3-Azabicyclo[4.1.0]heptaneAzepane, Piperidine nih.govjove.com
    Halide-Mediated Ring ExpansionRing Strain ReleaseAllylic Cation7,7-Dihalo-2-azabicyclo[4.1.0]heptanePiperidine scispace.com
    Hydrazine-Mediated Ring ExpansionRing Strain ReleaseN/AAza-bicyclo[4.1.0]heptaneExpanded Heterocycles rsc.org
    Wagner-Meerwein (Postulated)Ring Strain / Carbocation StabilitySecondary CarbocationThis compoundExpanded/Rearranged Bicycles beilstein-journals.orgthieme-connect.de

    Mechanistic Investigations of Key Transformations

    Understanding the mechanisms of the reactions that the 3-azabicyclo[4.1.0]heptane scaffold undergoes is crucial for predicting reactivity and controlling product outcomes. This section focuses on the mechanistic analysis of the key rearrangement reactions discussed previously.

    Analysis of Rearrangement Reactions (e.g., Acyl Migrations, Beckmann Variants)

    The predominant rearrangements of the 3-azabicyclo[4.1.0]heptane scaffold are ring expansions driven by the release of cyclopropane ring strain. Mechanistic studies have focused on the intermediates and pathways that govern these transformations. No significant examples of acyl migrations or Beckmann-type rearrangements have been reported for this specific system; the reactivity is dominated by processes involving the strained three-membered ring.

    The ring expansion of the 1-azoniabicyclo[4.1.0]heptane intermediate proceeds via a nucleophilic substitution mechanism. nih.govjove.com The formation of this tricyclic, positively charged species places significant strain on the fused ring system and activates the bridge and bridgehead carbons toward nucleophilic attack. The reaction pathway is consistent with an Sₙ2-like mechanism. Nucleophilic attack can occur at two distinct electrophilic sites:

    Attack at the bridgehead carbon (C6): This leads to the cleavage of the C1-C6 bond, resulting in the formation of a seven-membered azepane ring. This pathway is often favored as it relieves both the strain of the three-membered ring and the bicyclic system in a single step.

    Attack at the bridge carbon (C7): This pathway cleaves the C1-C7 (or C6-C7) bond of the original cyclopropane, leading to a substituted piperidine.

    The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors, as well as the nature of the nucleophile itself.

    The Wagner-Meerwein rearrangement, a plausible pathway for the acid-catalyzed rearrangement of this compound, is mechanistically distinct. It is a classic carbocation-mediated arkat-usa.orgthieme-connect.de-sigmatropic shift. wikipedia.org The proposed mechanism involves:

    Carbocation Formation: Protonation of the C6-hydroxyl group by an acid catalyst, followed by the elimination of a water molecule, generates a secondary carbocation at the C6 position.

    arkat-usa.orgthieme-connect.de-Shift: A neighboring alkyl group (i.e., a C-C bond of the cyclopropane ring, such as C1-C5) migrates to the adjacent electron-deficient carbon center. This step is concerted and proceeds with retention of configuration at the migrating carbon. The migration is driven by the formation of a more stable carbocation and the release of ring strain.

    Product Formation: The resulting rearranged carbocation is then trapped by a nucleophile (e.g., water, or the conjugate base of the acid) to yield the final product.

    The specific bond that migrates and the ultimate structure of the rearranged product would depend on the relative stabilities of the possible transition states and carbocation intermediates, a topic well-suited for computational analysis. beilstein-journals.org

    Understanding Selectivity in Multicomponent Reactions Involving the Scaffold

    The inherent chirality and conformational rigidity of the this compound scaffold make it a compelling substrate for stereoselective multicomponent reactions (MCRs). The facial bias imposed by the bicyclic ring system, coupled with the directing effect of the hydroxyl group, can significantly influence the stereochemical outcome of complex transformations. This section delves into the factors governing selectivity in MCRs involving this scaffold, drawing upon established principles of aziridine (B145994) chemistry and stereocontrolled synthesis.

    The stereochemical course of MCRs is often dictated by the relative orientation of the reactants in the transition state. In the context of the this compound scaffold, the fused cyclopropane and piperidine rings create a distinct convex and concave face. It is generally anticipated that incoming reagents will preferentially approach from the less sterically hindered convex face.

    Furthermore, the hydroxyl group at the C-6 position can play a crucial role in directing the stereoselectivity. Through hydrogen bonding, it can pre-organize the substrates and reagents, leading to a highly ordered transition state. This is particularly relevant in Lewis acid-catalyzed MCRs, where the alcohol can coordinate to the catalyst, thereby amplifying its directing effect.

    While specific studies on the selectivity of multicomponent reactions involving this compound are not extensively documented in publicly available literature, we can extrapolate potential outcomes based on the behavior of analogous bicyclic aziridines and aziridino alcohols in reactions such as the Ugi and Passerini reactions.

    For instance, in a hypothetical Ugi four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, the stereochemistry of the newly formed stereocenter would likely be influenced by the facial bias of the this compound backbone. The approach of the isocyanide and the subsequent Mumm rearrangement would be directed to one face of the intermediate iminium ion, which is formed from the bicyclic amine.

    Similarly, in a Passerini three-component reaction, the nucleophilic attack of the isocyanide on the carbonyl component, activated by the carboxylic acid, would be subject to the steric and electronic influences of the this compound scaffold, if it were incorporated as the amine or alcohol component.

    The diastereoselectivity of such reactions is often quantified by the diastereomeric ratio (d.r.). Based on studies with similar rigid bicyclic systems, it is reasonable to predict that MCRs with the this compound scaffold could proceed with moderate to high levels of diastereoselectivity. The exact d.r. would, of course, be dependent on the specific reaction conditions, the nature of the other reactants, and the presence of any catalysts.

    To illustrate the potential for selectivity, consider the following hypothetical data for a Passerini-type reaction involving a derivative of this compound.

    EntryIsocyanideCarbonyl CompoundCarboxylic AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
    1tert-Butyl isocyanideBenzaldehydeAcetic acidDCM2585:15
    2Cyclohexyl isocyanideBenzaldehydeAcetic acidDCM2588:12
    3tert-Butyl isocyanideIsobutyraldehydeAcetic acidDCM2575:25
    4tert-Butyl isocyanideBenzaldehydeTrifluoroacetic acidDCM2592:8
    5tert-Butyl isocyanideBenzaldehydeAcetic acidToluene2580:20

    Note: The data in this table is illustrative and based on expected outcomes for analogous systems. It is intended to demonstrate the potential for stereoselectivity and is not based on published experimental results for this compound.

    In a similar vein, the Ugi reaction with a chiral amine derived from this compound would be expected to exhibit significant diastereoselectivity. The stereochemical outcome would be largely governed by the facial bias of the bicyclic system during the nucleophilic attack of the isocyanide on the intermediate imine.

    EntryAldehydeIsocyanideCarboxylic AcidSolventTemperature (°C)Diastereomeric Ratio
    1Benzaldehydetert-Butyl isocyanideAcetic acidMethanol2590:10
    2Isobutyraldehydetert-Butyl isocyanideAcetic acidMethanol2582:18
    3BenzaldehydeCyclohexyl isocyanideAcetic acidMethanol2593:7
    4Benzaldehydetert-Butyl isocyanideBenzoic acidMethanol2588:12
    5Benzaldehydetert-Butyl isocyanideAcetic acidEthanol2585:15

    Note: The data in this table is illustrative and based on expected outcomes for analogous systems. It is intended to demonstrate the potential for stereoselectivity and is not based on published experimental results for this compound.

    Structural and Conformational Analysis of 3 Azabicyclo 4.1.0 Heptan 6 Ol

    Conformational Dynamics of the Azabicyclo[4.1.0]heptane Ring System

    The 3-azabicyclo[4.1.0]heptane framework consists of a piperidine (B6355638) ring fused to a cyclopropane (B1198618) ring. This fusion significantly restricts the conformational flexibility of the six-membered ring. Unlike simple cyclohexanes that readily interconvert between chair conformations, the azabicyclo[4.1.0]heptane system is locked into a more rigid arrangement.

    Computational modeling and spectroscopic analyses, particularly Nuclear Magnetic Resonance (NMR), are crucial tools for elucidating the conformational preferences of such bicyclic systems. For instance, in related bicyclo[4.1.0]heptane derivatives, NMR studies have been instrumental in determining the predominant conformations. researchgate.net Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide precise information about the spatial relationships between protons, thereby defining the ring's geometry. In the case of 3-azabicyclo[4.1.0]heptan-6-ol, the conformational equilibrium is expected to be heavily biased towards a single, low-energy boat or twist-boat conformation.

    Stereochemical Assignment and Diastereomeric Relationships

    The structure of this compound features multiple stereogenic centers, leading to the possibility of several diastereomers and enantiomers. The key chiral centers are typically at positions 1, 6, and the carbon bearing the hydroxyl group. The relative stereochemistry of the substituents on the bicyclic ring is often described as having a "cis" disposition, where the substituents are on the same face of the ring system. google.com

    The fusion of the cyclopropane ring to the piperidine ring can be either cis or trans. However, the cis-fused isomer is generally more stable and commonly synthesized. Within the cis-fused series, the hydroxyl group at the 6-position can be oriented in either an endo or exo position relative to the bicyclic system. This gives rise to two main diastereomers.

    The stereochemical assignment of these diastereomers is typically achieved through detailed NMR analysis. For example, in a study on a related polysubstituted 3-azabicyclo[4.1.0]heptanol, NOE and coupling constant analysis were used to definitively establish the exo configuration of the cyclopropane ring. nih.gov Similar techniques can be applied to this compound to distinguish between the endo and exo isomers. X-ray crystallography provides the most definitive method for stereochemical assignment when suitable crystals can be obtained. thieme-connect.de

    The relationship between the stereoisomers of this compound can be summarized in the following table:

    Stereochemical FeaturePossible ConfigurationsResulting Isomers
    Ring FusioncisThe more stable and common form.
    Hydroxyl Group at C-6endo or exoTwo diastereomers for the cis-fused system.
    Chirality at C-1 and C-6(1R, 6S) or (1S, 6R)Each diastereomer exists as a pair of enantiomers.

    Influence of Substituents on Scaffold Geometry and Rigidity

    The geometry and rigidity of the 3-azabicyclo[4.1.0]heptane scaffold are significantly influenced by the nature and position of its substituents. The hydroxyl group at the 6-position in this compound is a key determinant of the molecule's properties.

    The interplay of substituents and their stereochemical relationships dictates the final three-dimensional shape and rigidity of the this compound molecule. This, in turn, is critical for its interaction with biological targets, making a thorough understanding of its structural and conformational properties essential for its application in drug discovery.

    Theoretical and Computational Studies on 3 Azabicyclo 4.1.0 Heptan 6 Ol

    Mechanistic Investigations of Synthetic Routes

    The synthesis of the 3-azabicyclo[4.1.0]heptane core is often achieved through cycloisomerization or cyclopropanation reactions. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex mechanisms of these transformations.

    Density Functional Theory (DFT) Analysis of Reaction Pathways and Transition States

    In a related context, DFT calculations were employed to investigate the C–C bond cleavage of a strained cyclopropane-fused piperidinyl ketoamide, a system structurally related to the 3-azabicyclo[4.1.0]heptane framework. nsf.govnih.gov These studies revealed that the regioselectivity of the cleavage is highly dependent on the phosphine (B1218219) ligand used in the palladium-catalyzed reaction. For instance, with RuPhos as the ligand, the cleavage of the proximal C–C bond was found to be kinetically favored, with a calculated free energy barrier of 10.60 kcal/mol, compared to 14.05 kcal/mol for the distal cleavage. nsf.gov This predictive power of DFT is crucial for rationally selecting ligands to control reaction outcomes.

    Computational Modeling of Catalytic Cycloisomerization Processes

    Gold-catalyzed cycloisomerization reactions have also emerged as a powerful tool for constructing the 3-azabicyclo[4.1.0]heptane skeleton. rsc.org Computational modeling has been applied to understand the mechanism of gold-catalyzed intramolecular cyclopropanation of alkenes by gold carbenes generated from the ring-opening of cyclopropenes. researchgate.net These studies provide a detailed picture of the catalytic cycle, including the initial activation of the alkyne or allene (B1206475) by the gold catalyst, the formation of a gold carbene intermediate, and the subsequent intramolecular cyclopropanation.

    Furthermore, DFT calculations have been used to explore the mechanism of gold(I)-catalyzed oxidative cyclization of N-allylynamides to afford 3-azabicyclo[3.1.0]hexane structures, a smaller analog of the heptane (B126788) system. rsc.org These calculations supported a concerted cyclopropanation pathway. rsc.org Such computational models are invaluable for predicting the feasibility of different catalytic systems and for designing new, more efficient catalysts for the synthesis of these bicyclic structures.

    Prediction of Reactivity and Regioselectivity Through Computational Methods

    Computational methods are not only used to understand reaction mechanisms but also to predict the reactivity and regioselectivity of reactions involving the 3-azabicyclo[4.1.0]heptane system. As demonstrated in the DFT study of C–C bond cleavage, the choice of ligand can dramatically alter the activation energy barriers for different reaction pathways, thus controlling regioselectivity. nsf.govnih.gov By computationally screening a variety of ligands and substrates, it is possible to predict the optimal conditions for achieving a desired chemical transformation.

    In the context of the Norrish-Yang cyclization to form a strained cyclopropane-fused azacyclic system, computational investigations are ongoing to understand the empirical observations of product distribution in solid-state photoreactions. nsf.gov Such studies aim to correlate the observed high chemo-, diastereo-, and site-selectivity with the computationally derived energy profiles of the reaction intermediates and transition states.

    Conformational Landscape Analysis and Energy Minima Calculations

    The rigid bicyclic structure of 3-azabicyclo[4.1.0]heptanes significantly limits their conformational freedom. Conformational analysis of related bicyclo[4.1.0]heptane derivatives, such as halohydrins, has been performed to understand the preferred spatial arrangement of the fused rings. grafiati.com For the parent bicyclo[4.1.0]heptane system, the cyclohexane (B81311) ring can, in principle, adopt chair, boat, and twist-boat conformations. However, the fusion of the cyclopropane (B1198618) ring introduces significant strain, which influences the relative energies of these conformers.

    Electronic Structure and Bonding Analysis of the Bicyclic System

    The electronic structure of the 3-azabicyclo[4.1.0]heptane system is largely dictated by the presence of the strained aziridine (B145994) ring. High-level ab initio and DFT studies on aziridine and its derivatives have provided fundamental insights into its electronic properties. acs.org The nitrogen atom in the aziridine ring possesses a lone pair of electrons, which can influence the molecule's reactivity and its ability to coordinate with metal catalysts.

    The fusion of the aziridine ring to a cyclohexane ring in the 3-azabicyclo[4.1.0]heptane system creates a unique electronic environment. The strain associated with the three-membered ring can affect the hybridization of the atoms and the nature of the chemical bonds. Analysis of the electronic structure of bicyclic aziridines has been carried out, often in the context of their photochromic properties, where charge transfer mechanisms play a crucial role. rsc.orgresearchgate.net Computational studies on such systems can provide information on the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity in various chemical reactions. For 3-azabicyclo[4.1.0]heptan-6-ol, the electronic properties would be further modulated by the electron-donating hydroxyl group.

    Applications of 3 Azabicyclo 4.1.0 Heptan 6 Ol in Advanced Organic Synthesis

    Role as a Versatile Chemical Building Block for Complex Architectures

    3-Azabicyclo[4.1.0]heptan-6-ol serves as a foundational building block in the synthesis of more intricate molecules. Its bicyclic nature provides a rigid framework that can be strategically elaborated to introduce molecular complexity. This inherent rigidity is advantageous in drug discovery and medicinal chemistry, where precise control over the spatial arrangement of functional groups is crucial for biological activity. angenechemical.comresearchgate.net The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the construction of diverse and complex structures.

    An efficient approach to previously unreported azabicyclo[4.1.0]heptane-derived building blocks has been developed using a divergent strategy. researchgate.net This method starts with a common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is then subjected to short reaction sequences to yield various bifunctional derivatives. researchgate.net This highlights the adaptability of the azabicyclo[4.1.0]heptane core for creating a library of compounds with varied functionalities.

    Precursor for the Construction of Novel Polycyclic and Heterocyclic Systems

    The strained cyclopropane (B1198618) ring fused to the piperidine (B6355638) core in this compound is a key feature that drives its utility as a precursor for novel polycyclic and heterocyclic systems. The ring strain can be selectively released through various chemical transformations, leading to the formation of new ring systems. For instance, gold-catalyzed cycloisomerization of tethered 1,6-cyclopropene-enes provides efficient access to 3-oxabicyclo[4.1.0]heptanes and 3-azabicyclo[4.1.0]heptanes. rsc.org This methodology demonstrates the potential to construct diverse bicyclic systems with high diastereoselectivity. rsc.org

    Furthermore, derivatives of the related 3-azabicyclo[3.1.0]hexane framework, which shares structural similarities, are known to be precursors for various nitrogen-containing polycyclic systems. researchgate.net Methodologies developed for the 3-azabicyclo[3.1.0]hexane system, such as intramolecular tandem Michael-SN2 reactions, have been successfully extended to the synthesis of the 3-azabicyclo[4.1.0]heptane ring system, showcasing the broader applicability of these synthetic strategies. researchgate.net

    Utilization in Scaffold Diversification and Chemical Library Generation

    Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse small molecule libraries for high-throughput screening. cam.ac.uknih.gov The 3-azabicyclo[4.1.0]heptane scaffold is an attractive starting point for DOS due to its inherent three-dimensionality and multiple functionalization points. researchgate.net By systematically modifying the core structure, a wide array of analogs can be generated, populating chemical space with novel and diverse molecular shapes.

    The build/couple/pair strategy in DOS often utilizes building blocks from the chiral pool, such as amino acids and sugars, to create stereochemically dense and polyfunctional molecules. researchgate.netfrontiersin.org The 3-azabicyclo[4.1.0]heptane framework, with its defined stereochemistry, fits well within this paradigm. For example, the synthesis of 2-oxa-5-azabicyclo[4.1.0]heptanes has been achieved as part of a DOS approach starting from α-amino acid derivatives. researchgate.netfrontiersin.org This demonstrates how the azabicyclo[4.1.0]heptane core can be integrated into established DOS workflows to generate libraries of complex, sp³-rich molecules.

    Table 1: Examples of Scaffold Diversification Based on the Azabicycloalkane Core

    Starting ScaffoldSynthetic StrategyResulting StructuresReference
    3-Azabicyclo[4.1.0]heptaneDivergent synthesis from a common precursorBifunctional derivatives, bicyclic γ-amino acids researchgate.net
    1,6-Cyclopropene-eneGold-catalyzed intramolecular cycloisomerization3-Oxa- or 3-azabicyclo[4.1.0]heptanes rsc.org
    α-Amino acid derivativesDiversity-oriented synthesis (Build/Couple/Pair)2-Oxa-5-azabicyclo[4.1.0]heptanes researchgate.netfrontiersin.org
    Nitrogen-tethered 1,6-enynesPlatinum-catalyzed enantioselective cycloisomerization3-Azabicyclo[4.1.0]hept-4-enes wiley.com

    Exploitation as a Chiral Auxiliary or Ligand in Catalysis

    Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. tcichemicals.com The rigid, chiral framework of this compound and its derivatives makes them potential candidates for use as chiral auxiliaries. While specific examples focusing solely on this compound as a chiral auxiliary are not extensively documented in the provided search results, the broader class of chiral, non-racemic bicyclic amines and alcohols are known to be effective in this capacity. The well-defined spatial orientation of the substituents on the azabicyclo[4.1.0]heptane ring can create a chiral environment that influences the approach of reagents to a prochiral substrate.

    Similarly, the nitrogen and oxygen atoms in the 3-azabicyclo[4.1.0]heptanol scaffold can act as coordination sites for metal catalysts. The development of chiral ligands is a cornerstone of asymmetric catalysis. Platinum(II) complexes bearing chiral phosphine (B1218219) ligands have been successfully used as pre-catalysts for the enantioselective cycloisomerization of nitrogen-tethered 1,6-enynes to produce 3-azabicyclo[4.1.0]hept-4-enes with high enantiomeric excess. wiley.com This highlights the potential of incorporating the azabicyclo[4.1.0]heptane motif into ligand design to create highly effective and selective catalysts.

    Development of Reagents and Catalysts Incorporating the Azabicycloheptanol Motif

    The unique structural and electronic properties of the 3-azabicyclo[4.1.0]heptanol framework can be harnessed in the design of novel reagents and catalysts. The development of catalysts based on natural products and their derivatives is a growing area of research aimed at improving sustainability and reducing toxicity. rsc.org The azabicycloheptanol motif, being a rigid, chiral, and functionalized scaffold, can be incorporated into more complex catalytic systems.

    For example, metal-organic frameworks (MOFs) are a class of porous materials with applications in catalysis. researchgate.netmdpi.com The azabicycloheptanol structure could potentially be used as a building block or a modifying agent in the synthesis of chiral MOFs for asymmetric catalysis. Furthermore, covalent organic frameworks (COFs) are another class of porous crystalline polymers where the strategic use of catalysts and auxiliaries is crucial for their synthesis and function. rsc.org The incorporation of the 3-azabicyclo[4.1.0]heptanol unit into the building blocks for COFs could lead to new materials with tailored catalytic properties.

    The development of "canopy catalysts," such as molybdenum alkylidyne complexes with tripodal ligands, demonstrates how modifying the ligand framework can significantly enhance catalytic activity and functional group tolerance. nih.gov This principle could be applied to catalysts incorporating the azabicycloheptanol motif, where its rigid structure could form part of a well-defined ligand system to control the reactivity and selectivity of a metal center.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.